molecular formula C17H14Cl2FN9O B12427216 PI3K-IN-6

PI3K-IN-6

Cat. No.: B12427216
M. Wt: 450.3 g/mol
InChI Key: SAWISWWSHNTVLW-LURJTMIESA-N
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Description

PI3K-IN-6 is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for various cellular processes such as growth, survival, and metabolism. This pathway is often dysregulated in cancer, making this compound a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in patents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

PI3K-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

PI3K-IN-6 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the PI3K pathway and its role in various chemical processes.

    Biology: Helps in understanding cellular signaling and the role of PI3K in cell growth and survival.

    Medicine: Investigated for its potential in cancer therapy, particularly in tumors with dysregulated PI3K signaling.

    Industry: Used in the development of new therapeutic agents targeting the PI3K pathway

Mechanism of Action

PI3K-IN-6 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, leading to decreased cellular proliferation and increased apoptosis in cancer cells. The molecular targets include the p110α subunit of PI3K, which is often mutated in cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PI3K-IN-6 is unique in its selectivity and potency against specific PI3K isoforms, making it a valuable tool for targeted cancer therapy. Its ability to inhibit the PI3K pathway with minimal off-target effects sets it apart from other inhibitors .

Properties

Molecular Formula

C17H14Cl2FN9O

Molecular Weight

450.3 g/mol

IUPAC Name

8-chloro-2-[(1S)-1-[(2,6-diamino-5-chloropyrimidin-4-yl)amino]ethyl]-6-fluoro-3-(1H-pyrazol-5-yl)quinazolin-4-one

InChI

InChI=1S/C17H14Cl2FN9O/c1-6(24-14-11(19)13(21)26-17(22)27-14)15-25-12-8(4-7(20)5-9(12)18)16(30)29(15)10-2-3-23-28-10/h2-6H,1H3,(H,23,28)(H5,21,22,24,26,27)/t6-/m0/s1

InChI Key

SAWISWWSHNTVLW-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=NC2=C(C=C(C=C2Cl)F)C(=O)N1C3=CC=NN3)NC4=NC(=NC(=C4Cl)N)N

Canonical SMILES

CC(C1=NC2=C(C=C(C=C2Cl)F)C(=O)N1C3=CC=NN3)NC4=NC(=NC(=C4Cl)N)N

Origin of Product

United States

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